molecular formula C20H18FN3S2 B3556185 2-{[2-(dimethylamino)ethyl]thio}-4-(4-fluorophenyl)-6-(2-thienyl)nicotinonitrile

2-{[2-(dimethylamino)ethyl]thio}-4-(4-fluorophenyl)-6-(2-thienyl)nicotinonitrile

Cat. No. B3556185
M. Wt: 383.5 g/mol
InChI Key: YVMDVGYVKMCNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(dimethylamino)ethyl]thio}-4-(4-fluorophenyl)-6-(2-thienyl)nicotinonitrile, also known as DMFEN, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

2-{[2-(dimethylamino)ethyl]thio}-4-(4-fluorophenyl)-6-(2-thienyl)nicotinonitrile acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor plays a key role in cognitive function and has been implicated in various neurological disorders. By modulating this receptor, this compound may be able to improve cognitive function and protect against neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function in animal models and may have potential applications in the treatment of cognitive impairment. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. This compound has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

2-{[2-(dimethylamino)ethyl]thio}-4-(4-fluorophenyl)-6-(2-thienyl)nicotinonitrile has several advantages for lab experiments. It is easy to synthesize and has low toxicity, making it a safe compound to work with. However, this compound is a relatively new compound and there is limited information available on its properties and applications. Further research is needed to fully understand the potential applications of this compound in scientific research.

Future Directions

There are several future directions for research on 2-{[2-(dimethylamino)ethyl]thio}-4-(4-fluorophenyl)-6-(2-thienyl)nicotinonitrile. One area of interest is the development of new therapies for neurodegenerative diseases. This compound has shown promise in animal models and may be useful in the development of new treatments for Alzheimer's and Parkinson's. Another area of interest is the development of new cancer therapies. This compound has shown potential anticancer properties and may be useful in the development of new cancer treatments. Further research is needed to fully understand the potential applications of this compound in scientific research.

Scientific Research Applications

2-{[2-(dimethylamino)ethyl]thio}-4-(4-fluorophenyl)-6-(2-thienyl)nicotinonitrile has been studied for its potential applications in scientific research. It has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential anticancer properties and may be useful in the development of new cancer therapies.

properties

IUPAC Name

2-[2-(dimethylamino)ethylsulfanyl]-4-(4-fluorophenyl)-6-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3S2/c1-24(2)9-11-26-20-17(13-22)16(14-5-7-15(21)8-6-14)12-18(23-20)19-4-3-10-25-19/h3-8,10,12H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMDVGYVKMCNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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